molecular formula C13H18N2O4S B5787835 N,N-dimethyl-4-(4-morpholinylcarbonyl)benzenesulfonamide

N,N-dimethyl-4-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B5787835
M. Wt: 298.36 g/mol
InChI Key: BODPUUHEIFCXBL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-morpholinylcarbonyl)benzenesulfonamide is a complex organic molecule that falls under the category of benzenesulfonamides. These compounds are known for their wide range of applications in medicinal chemistry due to their inhibitory activity against various enzymes.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds often involves the interaction of sulfonyl chlorides with amines or the reaction of benzenesulfonamides with electrophiles in the presence of base. For example, the synthesis and crystal structure of related compounds have been elucidated using X-ray crystallography and involve stepwise nucleophilic substitution reactions (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives reveals intricate details about their crystalline forms and intermolecular interactions. For instance, studies have shown how these molecules crystallize in specific space groups and how their structure is stabilized by weak hydrogen bonds (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including nucleophilic substitutions and carbonylations. These reactions are critical for modifying the chemical structure to enhance biological activity or to introduce new functional groups (Wan et al., 2002).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including acidity, basicity, and reactivity, play a significant role in their biological activity. For example, the ability of these compounds to inhibit carbonic anhydrase enzymes is a function of their chemical structure and properties (Lolak et al., 2019).

properties

IUPAC Name

N,N-dimethyl-4-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14(2)20(17,18)12-5-3-11(4-6-12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODPUUHEIFCXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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